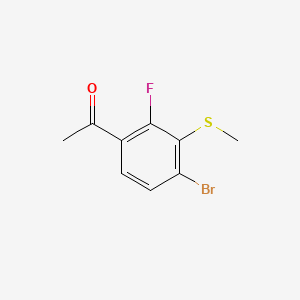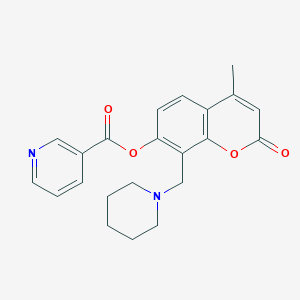
benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl DL-Z-Phenylalaninamide involves the reaction of cyclopentylamine with a protected form of phenylalanine. The reaction typically proceeds through the formation of an amide bond between the amine group of cyclopentylamine and the carboxyl group of phenylalanine . The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of N-Cyclopentyl DL-Z-Phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclopentyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N-Cyclopentyl DL-Z-Phenylalaninamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Cyclopentyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyclopentyl DL-Phenylalanine
- N-Cyclopentyl DL-Alanine
- N-Cyclopentyl DL-Valine
Uniqueness
N-Cyclopentyl DL-Z-Phenylalaninamide is unique due to its specific structural features, such as the cyclopentyl group and the Z-configuration of the phenylalanine moiety . These features contribute to its distinct chemical and biological properties, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C22H26N2O3 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-cyclopentylcarbamate |
InChI |
InChI=1S/C22H26N2O3/c23-21(25)20(15-17-9-3-1-4-10-17)24(19-13-7-8-14-19)22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,23,25) |
Clé InChI |
SQUGIRDUHCKXLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![t-Butyl(6-(6-hydroxy-6,7,8,9-tetrahydro-5h-imidazo[1,5-a]azepin-5-yl)-[1,1' biphenyl]-3-yl)carbamate](/img/structure/B14781604.png)









![(10R,13R)-17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14781671.png)


